An In-depth Technical Guide to the Physicochemical Properties of 2-Cyclopropylquinoline-4-carbohydrazide
An In-depth Technical Guide to the Physicochemical Properties of 2-Cyclopropylquinoline-4-carbohydrazide
For the attention of Researchers, Scientists, and Drug Development Professionals.
Abstract
This technical guide provides a comprehensive overview of the core physicochemical properties of 2-Cyclopropylquinoline-4-carbohydrazide, a heterocyclic compound of interest in medicinal chemistry. Quinoline derivatives have demonstrated a wide range of biological activities, including potential as anticancer and antimicrobial agents.[1][2] The incorporation of a cyclopropyl group at the 2-position and a carbohydrazide moiety at the 4-position of the quinoline scaffold suggests a unique pharmacological profile. Understanding the physicochemical properties of this molecule is paramount for its potential development as a therapeutic agent, influencing its absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile. This document outlines the predicted and expected characteristics of 2-Cyclopropylquinoline-4-carbohydrazide and provides standardized protocols for their experimental determination.
Introduction: The Quinoline-4-Carbohydrazide Scaffold
The quinoline ring system is a well-established pharmacophore in drug discovery, forming the core of numerous approved drugs.[1] Its derivatives are known to exhibit a broad spectrum of biological activities.[3] The carbohydrazide functional group is also a key structural motif in many biologically active compounds, known for its ability to form Schiff bases and participate in various biological interactions.[4] The title compound, 2-Cyclopropylquinoline-4-carbohydrazide, combines these two important pharmacophores. The cyclopropyl group is a bioisostere for a phenyl ring or a t-butyl group and can influence the molecule's conformation and metabolic stability.
Molecular Structure and Identifiers
A clear understanding of the molecular structure is the foundation for characterizing its physicochemical properties.
Caption: Chemical structure of 2-Cyclopropylquinoline-4-carbohydrazide.
| Identifier | Value | Source |
| IUPAC Name | 2-cyclopropylquinoline-4-carbohydrazide | PubChem |
| CAS Number | 119778-68-6 | |
| Molecular Formula | C13H13N3O | PubChem |
| Molecular Weight | 227.27 g/mol | PubChem |
| Canonical SMILES | C1CC1C2=NC3=CC=CC=C3C(=C2)C(=O)NN | PubChem |
| InChI Key | YZJDFSQLZJPDSE-UHFFFAOYSA-N | PubChem |
Predicted Physicochemical Properties
The following table summarizes the predicted and expected physicochemical properties of 2-Cyclopropylquinoline-4-carbohydrazide. These values are crucial for anticipating the compound's behavior in biological systems.
| Property | Predicted/Expected Value | Significance in Drug Development |
| Melting Point (°C) | 180 - 220 (Expected) | Influences solubility, stability, and formulation development. A crystalline solid with a defined melting point is generally preferred. |
| Boiling Point (°C) | > 400 (Predicted) | High boiling point is expected due to the molecular weight and polar functional groups. |
| Aqueous Solubility | Low (Expected) | Poor aqueous solubility can limit oral bioavailability. Formulation strategies may be required to enhance dissolution. |
| logP (Octanol/Water) | 2.0 - 3.5 (Predicted) | A measure of lipophilicity. This range suggests good membrane permeability, but may also indicate potential for metabolic liabilities. |
| pKa (Acid Dissociation Constant) | Quinoline N: 4.5-5.5 (basic)Hydrazide NH: 12-14 (acidic) | Determines the ionization state at physiological pH, which affects solubility, permeability, and receptor binding. |
| Polar Surface Area (PSA) | ~70-90 Ų (Predicted) | Influences membrane permeability and oral bioavailability. Values in this range are generally favorable for drug-likeness. |
| Hydrogen Bond Donors | 3 | Contributes to solubility and potential for interactions with biological targets. |
| Hydrogen Bond Acceptors | 3 | Contributes to solubility and potential for interactions with biological targets. |
Experimental Protocols for Physicochemical Characterization
To obtain accurate and reliable data, the following experimental protocols are recommended.
Synthesis and Purification
A common route for the synthesis of quinoline-4-carbohydrazides involves the Pfitzinger reaction to form the quinoline-4-carboxylic acid, followed by esterification and subsequent reaction with hydrazine hydrate.[5]
Caption: Proposed synthetic workflow for 2-Cyclopropylquinoline-4-carbohydrazide.
Step-by-Step Protocol:
-
Synthesis of 2-Cyclopropylquinoline-4-carboxylic Acid:
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React isatin with cyclopropyl methyl ketone in the presence of a base (e.g., potassium hydroxide) in a suitable solvent (e.g., ethanol) under reflux.
-
Acidify the reaction mixture to precipitate the carboxylic acid.
-
Filter, wash, and dry the product.
-
-
Esterification:
-
Reflux the carboxylic acid in ethanol with a catalytic amount of concentrated sulfuric acid.
-
Remove the solvent under reduced pressure.
-
Extract the ester with a suitable organic solvent and purify.
-
-
Hydrazinolysis:
-
Reflux the ester with an excess of hydrazine hydrate in ethanol.
-
Cool the reaction mixture to allow the carbohydrazide to crystallize.
-
Filter, wash with cold ethanol, and dry the final product.
-
-
Purification:
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol or a mixture of ethanol and water) to obtain a pure crystalline solid.
-
Alternatively, purify by column chromatography on silica gel.
-
Melting Point Determination
The melting point is a crucial indicator of purity.
Protocol:
-
Use a calibrated digital melting point apparatus.
-
Place a small amount of the purified, dry compound into a capillary tube.
-
Heat the sample at a slow, controlled rate (e.g., 1-2 °C/min) near the expected melting point.
-
Record the temperature range from the appearance of the first liquid drop to the complete melting of the solid. A sharp melting range (≤ 2 °C) is indicative of high purity.
Solubility Determination
Solubility in aqueous and organic solvents is a critical parameter for formulation and bioavailability.
Protocol (Shake-Flask Method):
-
Prepare saturated solutions of the compound in various solvents (e.g., water, phosphate-buffered saline (PBS) at pH 7.4, ethanol, DMSO).
-
Equilibrate the solutions at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient time (e.g., 24-48 hours) with constant agitation.
-
Centrifuge or filter the solutions to remove undissolved solid.
-
Determine the concentration of the dissolved compound in the supernatant/filtrate using a validated analytical method, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).
Lipophilicity (logP) Determination
The octanol-water partition coefficient (logP) is a key measure of a compound's lipophilicity.
Protocol (Shake-Flask Method):
-
Prepare a solution of the compound in a pre-saturated mixture of n-octanol and water.
-
Shake the mixture vigorously to allow for partitioning between the two phases.
-
Allow the phases to separate completely.
-
Determine the concentration of the compound in both the n-octanol and aqueous phases using a suitable analytical method (e.g., HPLC-UV).
-
Calculate logP as the logarithm of the ratio of the concentration in n-octanol to the concentration in water.
Acidity/Basicity (pKa) Determination
The pKa values determine the ionization state of the molecule at different pH values.
Protocol (Potentiometric Titration):
-
Dissolve a known amount of the compound in a suitable solvent (e.g., a mixture of water and a co-solvent like methanol or DMSO).
-
Titrate the solution with a standardized solution of a strong acid (e.g., HCl) and a strong base (e.g., NaOH).
-
Monitor the pH of the solution as a function of the volume of titrant added using a calibrated pH meter.
-
Plot the pH versus the volume of titrant and determine the pKa values from the inflection points of the titration curve.
Spectroscopic Characterization
Spectroscopic analysis is essential for structural elucidation and confirmation of the synthesized compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the quinoline ring protons, the cyclopropyl protons, and the carbohydrazide protons. The aromatic protons of the quinoline core will appear in the downfield region (typically δ 7.0-8.5 ppm). The cyclopropyl protons will exhibit complex multiplets in the upfield region (typically δ 0.5-1.5 ppm). The NH and NH₂ protons of the carbohydrazide group will appear as broad singlets, and their chemical shifts will be dependent on the solvent and concentration.
-
¹³C NMR: The carbon NMR spectrum will show distinct signals for each unique carbon atom in the molecule. The carbonyl carbon of the carbohydrazide will be observed in the range of δ 160-170 ppm. The aromatic carbons of the quinoline ring will appear between δ 120-150 ppm. The cyclopropyl carbons will be found in the upfield region (typically δ 5-20 ppm).
Infrared (IR) Spectroscopy
The IR spectrum will provide information about the functional groups present in the molecule. Key expected absorption bands include:
-
N-H stretching (hydrazide): Two bands in the region of 3200-3400 cm⁻¹
-
C=O stretching (amide): A strong band around 1650-1680 cm⁻¹
-
C=N and C=C stretching (quinoline): Bands in the region of 1500-1600 cm⁻¹
-
C-H stretching (aromatic and cyclopropyl): Bands above and below 3000 cm⁻¹
Mass Spectrometry (MS)
Mass spectrometry will confirm the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can be used to determine the exact mass and confirm the elemental composition. The fragmentation pattern can provide further structural information. A prominent molecular ion peak [M]⁺ or protonated molecular ion peak [M+H]⁺ at m/z 227 or 228, respectively, is expected.
Conclusion
This technical guide provides a comprehensive framework for the synthesis and physicochemical characterization of 2-Cyclopropylquinoline-4-carbohydrazide. While experimental data for this specific molecule is not yet widely published, the provided protocols and predicted properties, based on sound chemical principles and data from analogous compounds, offer a solid foundation for researchers and drug development professionals. The systematic determination of these core physicochemical properties is an indispensable step in evaluating the potential of 2-Cyclopropylquinoline-4-carbohydrazide as a viable drug candidate.
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- Abd El-Lateef, H. M., Bafail, D., Alhalees, N. H. Y., Toson, E. E. M., Abu Almaaty, A. H., Elsayed, E. H., Zaki, I., & Youssef, M. M. (2024). Synthesis, characterization and biological research of novel 2-(quinoline-4-carbonyl)hydrazide-acrylamide hybrids as potential anticancer agents on MCF-7 breast carcinoma cells by targeting EGFR-TK. RSC Publishing.
- Abd El-Lateef, H. M., Bafail, D., Alhalees, N. H. Y., Toson, E. E. M., Abu Almaaty, A. H., Elsayed, E. H., Zaki, I., & Youssef, M. M. (2024). Synthesis, characterization and biological research of novel 2-(quinoline-4-carbonyl)hydrazide-acrylamide hybrids as potential anticancer agents on MCF-7 breast carcinoma cells by targeting EGFR-TK. PubMed.
- Abd El-Lateef, H. M., Bafail, D., Alhalees, N. H. Y., Toson, E. E. M., Abu Almaaty, A. H., Elsayed, E. H., Zaki, I., & Youssef, M. M. (2024). Synthesis, characterization and biological research of novel 2-(quinoline-4-carbonyl)hydrazide-acrylamide hybrids as potential anticancer agents on MCF-7 breast carcinoma cells by targeting EGFR-TK.
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